molecular formula C15H24N2O2 B8743750 2-(Phenylethylamino)ethyl carbamic acid tert-butyl ester

2-(Phenylethylamino)ethyl carbamic acid tert-butyl ester

Cat. No. B8743750
M. Wt: 264.36 g/mol
InChI Key: ZIFGFSHURYGRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylethylamino)ethyl carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Phenylethylamino)ethyl carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylethylamino)ethyl carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl N-[2-(2-phenylethylamino)ethyl]carbamate

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-12-11-16-10-9-13-7-5-4-6-8-13/h4-8,16H,9-12H2,1-3H3,(H,17,18)

InChI Key

ZIFGFSHURYGRRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of phenylethylamine hydrochloride (2.88 g, 0.018 mol) and 2-bromo-N-tert-butyloxycarbonylethylamine (4.1 g, 0.018 mmol) in DMF (50 mL), containing K2CO3 (5.0 g, 0.036 mol), was heated at 60° C. for 4 h. The solution was filtered, evaporated and the residue partitioned between CH2Cl2 (2×100 mL) and water (100 mL). The combined organic layers were dried (Na2SO4) and evaporated. The residue was chromatographed on silica gel, eluting with CH2Cl2 :MeOH (90:10), to afford the title compound (1.44 g, 30%) as a colourless oil. 1H NMR (250 MHz, CDCl3) δ 1.44 (9H, s), 2.74 (2H, t, J=6.0Hz), 2.79 (2H, m), 2.88 (2H, m), 3.19 (2H, m), 4.87 (1H, br s), 7.19-7.22 (3H, m), 7.26-7.31 (2H, m). MS (ES+) (265, M+1).
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
2-bromo-N-tert-butyloxycarbonylethylamine
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
30%

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